molecular formula C9H7Cl3 B3315243 2-Chloro-3-(2,4-dichlorophenyl)-1-propene CAS No. 951892-52-7

2-Chloro-3-(2,4-dichlorophenyl)-1-propene

Cat. No.: B3315243
CAS No.: 951892-52-7
M. Wt: 221.5 g/mol
InChI Key: YGRGDPHCZGUJJC-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Synthetic Strategies

In the landscape of modern organic chemistry, the development of efficient and selective methods for constructing complex molecules is paramount. 2-Chloro-3-(2,4-dichlorophenyl)-1-propene belongs to the class of allylic halides, which are well-established as highly reactive and versatile substrates. nih.govlibretexts.org The reactivity of these compounds is dominated by the allylic position—the carbon atom adjacent to the double bond—which is activated towards nucleophilic substitution. nih.govacs.org

Allylic substitution reactions are a cornerstone of synthetic strategy, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. acs.orgscience.gov The reaction can proceed through various mechanisms, often catalyzed by transition metals like palladium or iridium, which allows for a high degree of control over the reaction's outcome. libretexts.org The presence of the 2,4-dichlorophenyl group in the molecule is particularly noteworthy. Chlorine atoms are electron-withdrawing, which influences the electronic properties of the entire molecule. Furthermore, this specific substitution pattern is a common feature in many biologically active compounds, particularly in pharmaceuticals and agrochemicals. fishersci.canih.gov

Modern synthetic strategies increasingly rely on building blocks that can introduce specific functionalities or structural motifs into a target molecule. This compound serves this purpose by providing a reactive handle (the allylic chloride) directly attached to a desirable pharmacophore (the 2,4-dichlorophenyl group).

Significance as a Versatile Chemical Intermediate and Building Block

The primary significance of this compound lies in its role as a versatile chemical intermediate. Allylic chlorides are excellent electrophiles, readily reacting with a wide range of nucleophiles to create more complex molecules. libretexts.org This reactivity is the foundation of its utility as a building block in multi-step syntheses.

A major application of intermediates containing the 2,4-dichlorophenyl moiety is the synthesis of azole antifungal agents. nih.govnih.gov Azole drugs, such as ketoconazole (B1673606) and fluconazole, are a critical class of medicines that function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.govjuniperpublishers.com The 2,4-dichlorophenyl group is a key structural feature that binds to the target enzyme, cytochrome P450 14α-demethylase. nih.gov

By reacting this compound with nitrogen-containing heterocycles like imidazole (B134444) or 1,2,4-triazole, researchers can construct the core structure of these potent antifungal compounds. The substitution reaction displaces the chloride ion, forming a new carbon-nitrogen bond and linking the dichlorophenylpropyl backbone to the azole ring.

Table 1: Potential Synthetic Applications
NucleophileResulting Functional GroupPotential Product Class
ImidazoleN-Arylpropyl ImidazoleImidazole Antifungals
1,2,4-TriazoleN-Arylpropyl TriazoleTriazole Antifungals
Thiols (R-SH)Allylic ThioetherSulfur-containing organic compounds
Alcohols (R-OH)Allylic EtherEther derivatives
Cyanide (CN-)Allylic NitrilePrecursors for carboxylic acids and amines

Overview of Current Research Trajectories and Scope of Scholarly Inquiry

Current research involving structures similar to this compound is largely driven by the field of medicinal chemistry, particularly in the quest for new and more effective antimicrobial agents. The rise of drug-resistant fungal strains has created an urgent need for novel antifungal drugs. nih.govresearchgate.net

One major research trajectory focuses on the design and synthesis of new azole derivatives. juniperpublishers.comresearchgate.net Scientists are modifying the basic structure of existing drugs to improve their efficacy, broaden their spectrum of activity, and overcome resistance mechanisms. In this context, intermediates like this compound are invaluable for creating libraries of novel compounds for biological screening. By varying the nucleophile used in the substitution reaction, a wide array of derivatives can be rapidly synthesized. nih.gov

Another area of scholarly inquiry is the development of new synthetic methodologies. organic-chemistry.org While allylic substitution is a well-established reaction, there is ongoing research to develop more efficient, environmentally friendly, and stereoselective catalytic systems. acs.orgresearchgate.net This includes the use of novel catalysts and reaction conditions to control which isomer of a product is formed, which is crucial for the biological activity of many pharmaceuticals. Research into more effective ways to perform allylic chlorinations and subsequent substitutions contributes directly to the utility of building blocks like the title compound.

Table 2: Representative Antifungal Drugs Featuring the (2,4-Dichlorophenyl) Moiety
Compound NameAzole TypeKey Structural Feature
MiconazoleImidazole(2,4-Dichlorophenyl)ethoxy-ethyl group
KetoconazoleImidazole(2,4-Dichlorophenyl)dioxolane ring
ItraconazoleTriazolesec-Butyl side chain attached to triazolone
PosaconazoleTriazoleExtended furan-containing side chain

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(2-chloroprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGDPHCZGUJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249450
Record name 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene
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Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-52-7
Record name 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-52-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene
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Synthetic Methodologies for 2 Chloro 3 2,4 Dichlorophenyl 1 Propene

Precursor Synthesis and Advanced Starting Material Derivatization Strategies

The foundation of any successful synthesis lies in the efficient preparation of its core building blocks. For 2-Chloro-3-(2,4-dichlorophenyl)-1-propene, a critical precursor is 2-chloro-1-(2,4-dichlorophenyl)ethanone. This intermediate can be synthesized via a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.

An alternative derivatization strategy begins with the more readily available 2,4-dichloroacetophenone. This starting material can undergo bromination to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone, which can then be used in subsequent steps. researchgate.netscielo.br

Once the ketone precursor is obtained, a key transformation is its reduction to the corresponding alcohol, 2-chloro-1-(2,4-dichlorophenyl)ethanol. This step is often accomplished with high stereoselectivity using biocatalytic methods, such as ketoreductase enzymes from organisms like Lactobacillus kefiri. acs.orggoogle.com This chiral alcohol is a versatile intermediate for further synthetic manipulations. google.com

A different approach to building the carbon skeleton involves starting with 2,4-dichlorophenol. This compound can be reacted with propargyl bromide in an alkylation reaction to form 2,4-dichloro-1-(prop-2-ynyloxy)benzene, introducing the three-carbon chain as an alkyne, which can be further modified. ijpsonline.comnih.gov

PrecursorStarting Material(s)Key Reagents/Reaction TypeReference(s)
2-Chloro-1-(2,4-dichlorophenyl)ethanone1,3-Dichlorobenzene, Chloroacetyl chlorideAlCl₃ / Friedel-Crafts AcylationN/A
2-Bromo-1-(2,4-dichlorophenyl)ethanone2,4-DichloroacetophenoneBromine / Halogenation researchgate.netscielo.br
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol2-Chloro-1-(2,4-dichlorophenyl)ethanoneKetoreductase / Biocatalytic Reduction acs.orggoogle.com
2,4-Dichloro-1-(prop-2-ynyloxy)benzene2,4-Dichlorophenol, Propargyl bromideK₂CO₃ / Williamson Ether Synthesis ijpsonline.comnih.gov

Direct Synthetic Routes and Reaction Cascades

With key precursors in hand, direct synthetic routes can be employed to construct the final target molecule. These methods often involve halogenation, elimination, organometallic coupling, or rearrangement reactions.

One direct strategy involves the allylic chlorination of a less halogenated precursor, 3-(2,4-dichlorophenyl)-1-propene (B155467). This transformation can be achieved through a free-radical mechanism at high temperatures (around 500 °C) with chlorine gas (Cl₂). stackexchange.comgloballcadataaccess.org Alternatively, reagents such as N-chlorosuccinimide (NCS) can be used under milder conditions to achieve allylic substitution. libretexts.org The regioselectivity is driven by the formation of the most stable, resonance-delocalized allylic radical intermediate.

Another viable pathway is an addition-elimination sequence. First, chlorine is added across the double bond of 3-(2,4-dichlorophenyl)-1-propene to form the saturated intermediate, 1,2-dichloro-1-(2,4-dichlorophenyl)propane. Subsequently, a regioselective dehydrohalogenation using a suitable base can be performed to eliminate one equivalent of HCl and form the desired internal C1-C2 double bond.

Organometallic chemistry offers powerful tools for carbon-carbon bond formation. A plausible route involves the synthesis of the allylic alcohol 1-(2,4-dichlorophenyl)prop-2-en-1-ol. This can be achieved via a Grignard reaction between 2,4-dichlorobenzaldehyde (B42875) and vinylmagnesium bromide. orgsyn.orgchemspider.com The resulting alcohol is a key intermediate for subsequent transformations.

Further, palladium-catalyzed cross-coupling reactions provide a sophisticated method for assembling the target structure. For instance, a Suzuki or Stille coupling could be envisioned between a (2,4-dichlorophenyl)boronic acid (or organostannane) and a suitable three-carbon electrophile, such as 2,3-dichloropropene, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgcore.ac.uk

Allylic rearrangements provide an elegant route to this compound from the precursor 1-(2,4-dichlorophenyl)prop-2-en-1-ol. This transformation typically proceeds under acidic conditions.

The mechanism involves the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule. This generates a resonance-stabilized allylic carbocation. This cation has positive charge density distributed across both the benzylic carbon (C3) and the terminal vinylic carbon (C1). Nucleophilic attack by a chloride ion can then occur at either position. Attack at the C1 position, the less sterically hindered site, leads to the formation of the desired product, this compound. This is often referred to as an SN1' (substitution, nucleophilic, unimolecular with rearrangement) reaction.

Catalytic Systems in Compound Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound can benefit significantly from the use of transition metal catalysts.

Palladium complexes are particularly effective for the cross-coupling reactions mentioned previously. The general catalytic cycle for a Suzuki-type coupling to form a related structure would involve several key steps:

Oxidative Addition: A low-valent Palladium(0) species reacts with an organohalide (e.g., a dichloropropene derivative) to form a Palladium(II) intermediate.

Transmetalation: The organic group from an organoboron compound (e.g., (2,4-dichlorophenyl)boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.

Organocatalytic and Biocatalytic Approaches

The application of organocatalytic and biocatalytic methods for the synthesis of this compound is an area of growing interest, aligning with the broader shift towards more sustainable and efficient chemical manufacturing. While specific literature detailing these approaches for this exact compound is not extensively published, the principles can be extrapolated from syntheses of structurally similar molecules.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. This approach offers several advantages, including milder reaction conditions, reduced toxicity compared to metal catalysts, and the potential for high enantioselectivity. nih.gov For a molecule like this compound, organocatalysts could potentially be employed in key bond-forming steps, offering a metal-free alternative to traditional methods. rsc.org The development of such a process would focus on identifying a suitable catalyst that can facilitate the desired transformation under mild conditions, thereby minimizing energy consumption and waste generation. nih.gov

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. rjeid.com Enzymes are highly specific catalysts that operate under mild aqueous conditions, offering unparalleled selectivity (chemo-, regio-, and stereoselectivity). acs.org For the synthesis of related chiral chloro-alcohols, reductases have been successfully used to achieve high conversion and enantiomeric excess. researchgate.net A hypothetical biocatalytic route to a precursor of this compound could involve an enzymatic reduction or halogenation step. The use of enzymes can reduce the need for protecting groups, thereby shortening the synthetic route and decreasing waste. acs.orgnih.gov Biocatalytic processes are recognized for being environmentally sound and having high potential for industrial applications. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. sigmaaldrich.com The process involves systematically altering various parameters to find the ideal balance for the desired transformation. illinois.edu For the synthesis of this compound, key parameters would include temperature, solvent, catalyst choice and loading, and reaction time.

A systematic approach, often employing Design of Experiments (DoE), allows for the efficient exploration of a multidimensional reaction space. illinois.edu For instance, the choice of solvent can significantly influence reaction rates and selectivity. Catalysts, whether metal-based or organocatalytic, are pivotal; their efficiency and selectivity are prime targets for optimization. Temperature control is also crucial, as it affects reaction kinetics and the formation of byproducts. illinois.edu

The following interactive table illustrates a hypothetical optimization study for a key synthetic step, showing how varying conditions can impact the yield of the target product.

Table 1: Hypothetical Optimization of a Synthetic Step for this compound

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Toluene801265
2Pd(PPh₃)₄ (2)Toluene801258
3Pd(PPh₃)₄ (5)Dioxane801272
4Pd(PPh₃)₄ (5)Toluene100675
5XPhos Pd G2 (2)Dioxane100688
6XPhos Pd G2 (2)Dioxane100491

This table is for illustrative purposes and does not represent actual experimental data.

This systematic optimization can lead to significant improvements, such as doubling the average yield compared to a non-optimized benchmark condition. illinois.edu The goal is to develop a robust and reproducible process suitable for larger-scale production.

Principles of Green Chemistry and Sustainable Synthetic Practices

The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry to identify opportunities for creating a more sustainable and environmentally benign process. acs.orgresearchgate.net

Prevention : The primary goal is to design synthetic routes that minimize waste generation from the outset.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferable to those that generate significant stoichiometric byproducts. dokumen.pub

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. wordpress.com This includes careful selection of reagents and intermediates to avoid highly toxic materials.

Designing Safer Chemicals : While the target molecule has a defined structure, this principle encourages the minimization of toxicity in the final product.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. dokumen.pub For any synthesis, an evaluation of solvents based on their environmental impact, flammability, and toxicity is crucial. Processes that allow for the recovery and reuse of solvents are more sustainable. researchgate.net

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. acs.org

Use of Renewable Feedstocks : This principle encourages the use of raw materials derived from renewable sources rather than depleting petrochemicals. dokumen.pub

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org

Catalysis : Catalytic reagents (both chemical and biological) are superior to stoichiometric reagents because they are used in small amounts and can be recycled. dokumen.pub

Design for Degradation : Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. dokumen.pub

By applying these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible. researchgate.netslideshare.net

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 2,4 Dichlorophenyl 1 Propene

Reactions Involving the Alkenyl Moiety

The double bond in 2-Chloro-3-(2,4-dichlorophenyl)-1-propene is activated by both the allylic chlorine and the aromatic ring. The chlorine atom on the double bond (a vinylic chloride) and the electron-withdrawing 2,4-dichlorophenyl group are expected to significantly influence its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Addition Reactions

No specific studies on the electrophilic or nucleophilic addition to this compound have been found.

Electrophilic Addition: Generally, alkenes undergo electrophilic addition. For this specific molecule, the reaction with electrophiles like hydrogen halides (HX) or halogens (X₂) would likely follow Markovnikov's rule, but the regioselectivity would be complicated by the electronic effects of the vinylic chlorine and the dichlorophenyl group. organicreactions.orgacs.orgquickcompany.ingoogle.comnih.gov The stability of the potential carbocation intermediate would be a determining factor. nih.gov

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is sufficiently electron-deficient (a Michael-type addition). The presence of three chlorine atoms might make this pathway possible under certain conditions, but no documented examples exist for this compound.

Cycloaddition Reactions and Pericyclic Processes

There is no available literature describing the participation of this compound in cycloaddition or pericyclic reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are known for styrenes, particularly those with electron-deficient substituents, which could lead to the formation of cyclobutane (B1203170) derivatives. nih.gov

[4+2] Cycloaddition (Diels-Alder): This molecule could potentially act as a dienophile in a Diels-Alder reaction, although the substitution pattern might affect its reactivity.

[4+3] Cycloaddition: The formation of an allylic cation from this molecule could enable it to participate in [4+3] cycloadditions with dienes to form seven-membered rings, a known reaction class for similar structures. organicreactions.orgrsc.orgresearchgate.net

Polymerization and Oligomerization Chemistry

The polymerization or oligomerization of this compound has not been reported. In principle, as a substituted propene, it could undergo addition polymerization under specific catalytic conditions, similar to other alkenes like propene or chloroethene. The bulky and electron-withdrawing substituents would heavily influence the choice of catalyst and the properties of any resulting polymer.

Reactivity at the Allylic Chloride Position

The C-Cl bond at the allylic position (C-3) is expected to be the most likely site for substitution and elimination reactions due to the stabilization of intermediates by the adjacent double bond and phenyl ring.

Nucleophilic Substitution Reactions (SN1, SN2, SN2') and Their Stereochemical Outcomes

No specific examples of nucleophilic substitution on this compound are documented.

SN1/SN2 Pathways: The substrate is a secondary allylic halide. It could react via an SN2 mechanism with strong nucleophiles. ncerthelp.com However, the structure also allows for the formation of a resonance-stabilized allylic carbocation, which would favor an SN1 pathway, especially with weaker nucleophiles in polar protic solvents. ncerthelp.comorganic-chemistry.org

SN2' Pathway: Nucleophilic attack could also occur at the C-1 position of the double bond, with concomitant rearrangement of the double bond and expulsion of the chloride ion from C-3. This SN2' mechanism is common for allylic systems. google.com The competition between these pathways would depend on the nucleophile, solvent, and reaction conditions.

Elimination Reactions and Competing Pathways

There are no published studies on the elimination reactions of this compound.

E1/E2 Mechanisms: In the presence of a base, elimination of HCl could occur to form a conjugated diene. rsc.orgpatsnap.com This would compete with the nucleophilic substitution reactions. Strong, bulky bases would favor the E2 mechanism, while conditions favoring a carbocation intermediate (as in SN1) could lead to E1 elimination. rsc.org According to Zaitsev's rule, the more substituted diene would be the expected major product, but the specific regiochemistry would be influenced by the substituents. rsc.org

Formation of Organometallic Reagents and Their Subsequent Reactions

The presence of a chloro-alkene functionality allows for the formation of highly reactive organometallic reagents, which are pivotal intermediates in the synthesis of more complex molecules.

Grignard Reagents:

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, [3-(2,4-dichlorophenyl)prop-1-en-2-yl]magnesium chloride. This reaction involves the insertion of magnesium into the carbon-chlorine bond. The general scheme for Grignard reagent formation is as follows:

R-Cl + Mg → R-MgCl

Once formed, this Grignard reagent would be a potent nucleophile and a strong base. Its subsequent reactions with various electrophiles could lead to the formation of a wide array of compounds. For example, reaction with aldehydes and ketones would yield secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide would produce a carboxylic acid.

Organolithium Reagents:

Similarly, treatment of this compound with two equivalents of lithium metal would likely result in the formation of the corresponding organolithium reagent, [3-(2,4-dichlorophenyl)prop-1-en-2-yl]lithium. The general reaction is:

R-Cl + 2Li → R-Li + LiCl

Organolithium reagents are generally more reactive than their Grignard counterparts and can participate in a similar range of nucleophilic addition and substitution reactions.

A summary of the expected products from the reaction of the Grignard reagent of this compound with selected electrophiles is presented in the table below.

Table 1: Predicted Products of Grignard Reactions

Electrophile Product Structure Product Name
Formaldehyde 1-(3-(2,4-dichlorophenyl)prop-1-en-2-yl)methanol
Acetaldehyde 2-(3-(2,4-dichlorophenyl)prop-1-en-2-yl)propan-2-ol
Acetone 2-(3-(2,4-dichlorophenyl)prop-1-en-2-yl)propan-2-ol

Transformations of the Dichlorophenyl Substituent

The 2,4-dichlorophenyl ring is susceptible to further chemical modifications, primarily through electrophilic aromatic substitution and interconversion of the chloro substituents.

The dichlorophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. The chlorine atoms are ortho, para-directing substituents. Therefore, incoming electrophiles would be directed to the positions ortho and para to the chlorine atoms, which are positions 3, 5, and 6 of the phenyl ring. The allyl group is also an ortho, para-directing group. The interplay of these directing effects would likely lead to a mixture of products.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO2) group onto the aromatic ring.

Halogenation: Further chlorination or bromination, in the presence of a Lewis acid catalyst like FeCl3 or AlCl3, would add another halogen atom to the ring.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid (-SO3H) group.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst could introduce alkyl or acyl groups, respectively. However, Friedel-Crafts reactions are often less effective on strongly deactivated rings.

The probable positions for electrophilic attack on the dichlorophenyl ring are summarized below.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Influence Predicted Major Products
3 Ortho to one Cl, Meta to the other Cl and the allyl group Minor product
5 Para to one Cl, Ortho to the other Cl, Meta to the allyl group Major product

While direct displacement of the aromatic chlorine atoms is generally difficult, they can potentially be transformed into other functional groups under specific conditions, such as high temperatures and pressures, or through transition-metal-catalyzed cross-coupling reactions. For instance, nucleophilic aromatic substitution with strong nucleophiles like alkoxides or amides could replace a chlorine atom.

Multi-component Reactions and Complex Cyclizations Involving the Compound

The presence of multiple reactive sites in this compound makes it a potential candidate for multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a single product, offering high atom economy and efficiency. For example, a palladium-catalyzed three-component reaction involving the allylic chloride, an amine, and carbon monoxide could potentially lead to the formation of β,γ-unsaturated amides.

The molecule also possesses the necessary functionalities for intramolecular cyclization reactions. For instance, under basic conditions, an intramolecular Heck-type reaction could potentially occur, where the double bond reacts with the aryl ring, leading to the formation of a fused ring system. Another possibility is a [2+2] cycloaddition of the alkene, which has been observed in similar systems, potentially leading to cyclobutane derivatives.

Comprehensive Mechanistic Investigations of Key Chemical Transformations

Grignard Reagent Formation: The formation of a Grignard reagent is believed to proceed through a radical mechanism involving single-electron transfer (SET) from the magnesium surface to the alkyl halide.

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This is typically the rate-determining step. Subsequent deprotonation by a weak base restores the aromaticity of the ring.

Multi-component Reactions: The mechanisms of MCRs are highly varied and depend on the specific reactants and catalysts involved. They often involve a cascade of reactions where the product of one step acts as the substrate for the next.

Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic pathways and reactivity patterns of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. For "2-Chloro-3-(2,4-dichlorophenyl)-1-propene," ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of atoms and providing insights into the compound's conformational preferences in solution.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The vinylic protons of the propene moiety are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. The allylic protons, adjacent to both the double bond and the dichlorophenyl ring, would also exhibit a characteristic chemical shift. The aromatic protons on the 2,4-dichlorophenyl ring will show distinct signals in the aromatic region (typically 7.0-8.0 ppm), with their splitting patterns revealing their relative positions on the ring.

The coupling constants (J values) between adjacent protons provide valuable information about the dihedral angles, which in turn helps in elucidating the preferred conformation of the molecule. For instance, the magnitude of the coupling between the vinylic protons can help distinguish between cis and trans isomers if applicable. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the spatial proximity of protons, offering a more detailed picture of the three-dimensional structure and conformational dynamics of the molecule in solution. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Vinylic CH₂ 5.0 - 5.5 Doublet of doublets
Allylic CH₂ 3.5 - 4.0 Singlet (broad)
Aromatic H (Position 3) 7.2 - 7.4 Doublet
Aromatic H (Position 5) 7.4 - 7.6 Doublet of doublets

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the C=C double bond are expected to resonate at approximately 115-140 ppm, while the carbon of the C-Cl bond will also have a characteristic chemical shift. The distinct signals for the six carbons of the dichlorophenyl ring can confirm the substitution pattern.

Mass Spectrometry (MS) in Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. When "this compound" is analyzed by MS, typically using electron ionization (EI), it undergoes fragmentation to produce a unique mass spectrum.

The molecular ion peak ([M]⁺) will be observed, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. A key feature in the mass spectrum of this compound will be the isotopic pattern characteristic of chlorine. Since chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, any fragment containing chlorine atoms will appear as a cluster of peaks separated by two mass units, with the relative intensities reflecting the number of chlorine atoms. For the parent molecule with three chlorine atoms, a characteristic M, M+2, M+4, and M+6 pattern will be observed.

The fragmentation of "this compound" is expected to proceed through several predictable pathways. Common fragmentation events include the loss of a chlorine atom (Cl•), leading to a significant [M-35]⁺ and [M-37]⁺ peak. Another likely fragmentation is the cleavage of the bond between the propene chain and the dichlorophenyl ring, resulting in the formation of a dichlorobenzyl cation or a related tropylium (B1234903) ion, which are often stable and thus produce prominent peaks in the spectrum. The fragmentation pattern of related compounds like 2-chloropropane (B107684) shows a dominant cleavage of the C-Cl bond. docbrown.info

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Key Feature
[M]⁺ C₉H₇Cl₃⁺ Molecular ion with characteristic chlorine isotope pattern
[M-Cl]⁺ C₉H₇Cl₂⁺ Loss of a chlorine atom
[C₇H₅Cl₂]⁺ Dichlorobenzyl cation Cleavage of the C-C bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its molecular vibrations. These two techniques are complementary and together offer a comprehensive vibrational profile of "this compound".

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups. For "this compound," characteristic absorption bands are expected for the C-H stretching and bending vibrations of the aromatic ring and the propene moiety, the C=C stretching of the double bond, and the C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting spectrum provides information about the vibrational modes of the molecule. While similar to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the propene group and the symmetric breathing modes of the dichlorophenyl ring are expected to give strong signals in the Raman spectrum. Computational methods like Density Functional Theory (DFT) can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental spectra. ijstr.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Vinylic C-H Stretch 3080 - 3010 3080 - 3010
C=C Stretch (alkene) ~1650 ~1650 (strong)
C=C Stretch (aromatic) ~1600, 1475 ~1600, 1475

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound," as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. cdc.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like "this compound".

In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the identification of the compound based on its retention time and its unique mass spectrum. GC-MS is highly sensitive and can be used for trace analysis, making it valuable for detecting low levels of the compound in environmental or biological samples. thermofisher.com The technique can also be used to identify any volatile byproducts or degradation products that may be present.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitative Analysis

High-performance liquid chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of "this compound". sielc.com In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

HPLC is particularly useful for the separation of isomers that may have very similar boiling points and are therefore difficult to separate by GC. By selecting the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase composition, it is possible to achieve high-resolution separation of "this compound" from its isomers and other impurities. sielc.com Coupled with a suitable detector, such as a UV detector (as the dichlorophenyl group is a chromophore), HPLC can be used for accurate quantitative analysis.

Preparative Chromatography for Compound Isolation and Purification

When a pure sample of "this compound" is required for further studies, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography (either GC or HPLC) designed to isolate and purify larger quantities of a compound.

In preparative HPLC, a larger column is used, and a higher volume of the sample mixture is injected. The fractions corresponding to the desired compound are collected as they elute from the column. The solvent is then removed to yield the purified compound. This process is crucial for obtaining a reference standard of high purity, which is essential for accurate analytical measurements and for conducting further chemical or biological investigations.

Hyphenated Techniques and Specialized Chromatographic Methods

The analysis of specific organic molecules such as this compound necessitates the use of highly selective and sensitive analytical methodologies. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the definitive identification and quantification of such compounds in various matrices. nih.govchemijournal.com These integrated systems provide comprehensive data, enabling both qualitative and quantitative assessments.

The choice of a specific hyphenated method is largely dictated by the physicochemical properties of the analyte. For this compound, its structure, featuring a chlorinated phenyl group and a propene chain, suggests that both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be suitable analytical approaches. The volatility of the compound makes it a good candidate for GC-MS, while LC-MS offers a versatile alternative, particularly if the compound is present in a complex matrix that requires minimal sample preparation. chemijournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.com For this compound, this method would involve the volatilization of the compound followed by its separation on a capillary column. The selection of the column's stationary phase is critical for achieving optimal separation from other components in a sample. A low-polarity stationary phase, such as one similar to 5% diphenyl/95% dimethyl polysiloxane, is often effective for the analysis of chlorinated pesticides and similar compounds. cromlab-instruments.es

Following separation in the gas chromatograph, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a unique "fingerprint" for the compound, allowing for its unambiguous identification. nih.gov The mass spectrum would be expected to show a molecular ion peak and several fragment ions corresponding to the loss of chlorine atoms and cleavage of the propenyl chain.

Illustrative GC-MS Analytical Parameters:

ParameterValue/Description
GC Column Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a non-polar or semi-polar stationary phase
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60°C, ramped to 280°C
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Mode Full Scan and/or Selected Ion Monitoring (SIM)

Expected GC-MS Performance Characteristics:

ParameterExpected Value
Retention Time Dependent on the specific column and temperature program
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L
**Linearity (R²) **>0.99
Recovery 85 - 115%

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of compounds that may not be sufficiently volatile for GC or for samples in complex matrices where direct injection is preferred. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate this compound from other sample constituents. A reversed-phase column, such as a C18, would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

After separation, the analyte is introduced into the mass spectrometer via an interface such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. labmedica.com Tandem mass spectrometry (LC-MS/MS) can be utilized for enhanced selectivity and sensitivity, where a specific precursor ion is selected and fragmented to produce characteristic product ions. nih.gov This multiple reaction monitoring (MRM) approach is highly specific and can significantly reduce matrix interference.

Illustrative LC-MS/MS Analytical Parameters:

ParameterValue/Description
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS/MS Transitions Specific precursor-to-product ion transitions would be determined experimentally

Expected LC-MS/MS Performance Characteristics:

ParameterExpected Value
Retention Time Dependent on the specific column and mobile phase gradient
Limit of Detection (LOD) 0.005 - 0.05 µg/L
Limit of Quantification (LOQ) 0.015 - 0.15 µg/L
**Linearity (R²) **>0.995
Recovery 90 - 110%

Specialized Chromatographic Methods

For complex sample matrices, specialized sample preparation and introduction techniques can be employed prior to chromatographic analysis. Headspace analysis, particularly headspace-solid phase microextraction (HS-SPME), can be effective for extracting volatile compounds like this compound from solid or liquid samples, thereby minimizing matrix effects. longdom.org This technique involves the adsorption of the analyte onto a coated fiber in the headspace above the sample, followed by thermal desorption of the fiber in the GC injector. zzgayq.com This pre-concentration step can enhance the sensitivity of the analysis. researchgate.net

Computational and Theoretical Investigations of 2 Chloro 3 2,4 Dichlorophenyl 1 Propene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.govmdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a numerical basis for predicting how the molecule will interact in a chemical reaction.

Table 1: Global Reactivity Descriptors (Note: This table is a template for data that would be generated from a specific computational study.)

DescriptorFormulaPredicted Information
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The molecule's ability to attract electrons. researchgate.net
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature. lumenlearning.com

Charge Distribution, Electrostatic Potential Maps (MEP), and Nucleophilic/Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. asianresassoc.orgnih.gov It uses a color scale to show regions of different electrostatic potential, where red typically indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov Green and yellow denote areas with neutral or intermediate potential. nih.govnih.gov MEP maps are invaluable for predicting how a molecule will interact with other reagents and for identifying sites of potential chemical reactions. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of 2-Chloro-3-(2,4-dichlorophenyl)-1-propene is not rigid. Rotation around its single bonds can lead to different spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. karazin.uaresearchgate.net By calculating the potential energy for each conformation, a potential energy surface (PES) can be mapped. This surface reveals the energy barriers between different conformers and helps to understand the molecule's flexibility and the relative populations of its conformers at equilibrium.

Elucidation of Reaction Mechanisms through Transition State Theory and Reaction Pathway Modeling

Transition State Theory (TST) is a cornerstone for studying the rates and mechanisms of chemical reactions. nih.gov It involves identifying the highest energy point along a reaction coordinate, known as the transition state or activated complex. lumenlearning.comnanobioletters.com By modeling the reaction pathway from reactants to products, computational chemists can calculate the activation energy—the energy barrier that must be overcome for the reaction to occur. lumenlearning.com This modeling provides a detailed, step-by-step view of how bonds are broken and formed, offering deep insights into the reaction mechanism that are often difficult to obtain through experimental methods alone. mdpi.com

Prediction of Spectroscopic Properties (NMR, IR, Raman, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR), Raman, and UV-Visible absorption spectra can be compared with experimental data to confirm the molecule's structure. researchgate.net Furthermore, these predicted spectra can aid in the interpretation of experimental results and the assignment of specific spectral bands to corresponding molecular vibrations or electronic transitions.

Table 2: Predicted Spectroscopic Data (Note: This table is a template for data that would be generated from a specific computational study.)

SpectroscopyPredicted DataApplication
¹H & ¹³C NMR Chemical Shifts (ppm)Structural elucidation, identification of chemical environment of nuclei.
IR & Raman Vibrational Frequencies (cm⁻¹)Identification of functional groups and vibrational modes.
UV-Vis Absorption Wavelengths (λmax)Analysis of electronic transitions (e.g., π→π*).

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient, Electron Localization Function)

Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for determining the supramolecular structure and packing in the solid state. NCI analysis methods, like the Reduced Density Gradient (RDG), allow for the visualization and characterization of these weak interactions in real space. mdpi.com These analyses generate graphical plots that identify the regions of space where non-covalent interactions occur and classify their strength, providing a deeper understanding of the forces that govern molecular assembly. nih.gov

While a dedicated computational study on this compound is not currently available, the theoretical frameworks described here provide a clear roadmap for future research into this compound. Such a study would undoubtedly contribute to a more complete understanding of its chemical nature and potential utility.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for the Synthesis of Complex Organic Molecules and Agrochemical Intermediates

The 2,4-dichlorophenyl moiety is a key structural feature in numerous biologically active compounds, particularly in the agrochemical and pharmaceutical industries. nih.gov Consequently, 2-Chloro-3-(2,4-dichlorophenyl)-1-propene serves as a critical starting material or intermediate for creating more complex molecules with desired bioactivity.

Research has demonstrated the importance of structurally similar molecules as key intermediates. For instance, (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) is a crucial chiral intermediate in the synthesis of the antifungal drug Luliconazole. researchgate.net This highlights the value of the 2,4-dichlorophenyl chloromethyl framework in constructing potent fungicides. The synthesis involves the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone, which can be prepared from related precursors. researchgate.net

Furthermore, other derivatives of 2,4-dichlorophenyl, such as 2,4-dichlorophenyl-cyanoxime, have been identified as powerful inhibitors of human carbonic reductase, indicating potential applications in cancer chemotherapy. boisestate.edu Thioamides incorporating the 2,4-dichlorophenyl group are also recognized as versatile intermediates for synthesizing heterocyclic compounds. researchgate.net The reactivity of the allylic chloride in this compound allows for its strategic incorporation into larger molecular scaffolds, making it a valuable precursor for a new generation of specialized chemicals.

Table 1: Examples of Bioactive Compounds and Intermediates Featuring the 2,4-Dichlorophenyl Moiety

Compound Name Application/Significance Reference
(S)-2-chloro-1-(2,4-dichlorophenyl) ethanol Chiral intermediate for the antifungal agent Luliconazole. researchgate.net
(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol Key chiral intermediate for the antifungal drug miconazole. researchgate.net
2,4-dichlorophenyl-cyanoxime Inhibitor of human carbonic reductase, relevant to cancer therapy. boisestate.edu

Building Block for Novel Functional Materials and Polymers

The dual functionality of this compound makes it an attractive candidate for the development of advanced materials and polymers with tailored properties.

The presence of the propene unit, specifically an allylic chloride, allows this compound to act as a monomer in various polymerization reactions. Allylic compounds are known to participate in addition polymerization, and the reactivity of the C-Cl bond can be exploited for controlled polymerization techniques. Structurally related monomers, such as 3-chloro-2-(chloromethyl)-1-propene, are explicitly used in polymer synthesis. orgsyn.org The polymerization of chloroethene to form polyvinyl chloride (PVC) and propene to form polypropylene (B1209903) are fundamental industrial processes, and the principles can be extended to more complex monomers like this compound to create specialty polymers. youtube.comyoutube.com The incorporation of the bulky and halogen-rich 2,4-dichlorophenyl group into a polymer backbone is expected to impart specific properties such as increased thermal stability, flame retardancy, and a higher refractive index.

Beyond acting as a primary monomer, this compound can be employed as a cross-linking agent or a modifying additive in existing polymer systems. The reactive allylic chloride can be grafted onto polymer chains containing suitable functional groups, creating covalent linkages between them. This cross-linking process can significantly enhance the mechanical strength, thermal resistance, and chemical durability of the material. For example, the cross-linking of polychloroprene (a polymer of a chlorinated monomer) is a well-established method for producing robust elastomers. mdpi.com By introducing this compound into a polymer matrix, its dichlorophenyl group can modify the surface properties, adhesion, and flame resistance of the final product. mdpi.com

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

In the field of catalysis, the performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. This compound is a potential precursor for synthesizing novel ligands. The allylic chloride is susceptible to nucleophilic substitution, allowing for the attachment of coordinating groups like phosphines, amines, or thiols.

For example, a reaction with lithium diphenylphosphide (LiPPh₂) could yield a new phosphine (B1218219) ligand. The 2,4-dichlorophenyl group in such a ligand would act as an electron-withdrawing substituent, which can significantly influence the electronic environment of the metal center it coordinates to. This tuning of electronic properties is crucial for optimizing catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or hydroformylation. nih.govchemistryworld.com The use of specific chloro compounds to modify and improve chromium-based catalyst systems for ethylene (B1197577) trimerization has been reported, demonstrating the important role that chlorinated organic molecules can play in catalysis. icp.ac.ru

Intermediate in the Development of Optoelectronic and Advanced Electronic Materials

The 2,4-dichlorophenyl group is a component of various organic molecules investigated for their nonlinear optical (NLO) properties. These materials are of interest for applications in telecommunications, optical computing, and optical-limiting devices. nih.gov Research on chalcone (B49325) derivatives containing the 2,4-dichlorophenyl group, such as (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, has shown their potential for such applications due to their significant excited-state absorption cross-sections. nih.gov

This compound can serve as a valuable intermediate for synthesizing these and other conjugated systems. Through reactions like Heck coupling or by first converting it to an aldehyde or ketone, it can be elaborated into complex chalcones, stilbenes, or other chromophores where the electronic properties of the dichlorinated ring are beneficial. The crystal structure and molecular planarity are key factors for NLO materials, and compounds derived from this precursor can be designed to optimize these characteristics. nih.gov

Table 2: Crystallographic Data of a Related Optoelectronic Chalcone Derivative

Parameter (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one
Chemical Formula C₁₃H₈Cl₂OS
Crystal System Monoclinic
Interplanar Angle (thiophene and dichlorophenyl rings) 19.87 (6)°
Key Interactions C—H···O, C—H···Cl, C—H···π, and π–π interactions
Significance The specific molecular packing and intermolecular interactions are crucial for bulk material properties, including nonlinear optical response.

Source: nih.gov

Contribution to the Advancement of New Synthetic Methodologies

The combination of an allylic chloride and an aryl chloride within the same molecule makes this compound a versatile substrate for exploring and developing new synthetic methodologies. The two distinct C-Cl bonds offer opportunities for selective and sequential reactions. The allylic chloride is primed for nucleophilic substitution reactions, while the aryl chlorides can participate in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.

This dual reactivity allows the compound to be used as a platform for developing divergent synthetic pathways, where different reagents or catalysts can direct the reaction towards a variety of complex products from a single starting material. The study of divergent reactivity using substrates with multiple reactive sites is a key area of modern organic synthesis, enabling the efficient construction of molecular complexity. ethz.ch The selective activation of one C-Cl bond over the other presents a synthetic challenge that can drive the development of more sophisticated and selective catalytic systems.

Environmental Chemical Fate and Abiotic Transformation Processes

Photolytic Degradation Pathways in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is a key process in the breakdown of chemical compounds in the environment through the action of sunlight. This can occur through direct absorption of light energy by the molecule or indirectly through reactions with photochemically generated reactive species. For "2-Chloro-3-(2,4-dichlorophenyl)-1-propene," both pathways are plausible in aquatic and atmospheric settings.

In aquatic environments, direct photolysis would involve the absorption of ultraviolet (UV) radiation from sunlight, which could lead to the cleavage of the carbon-chlorine bonds, a known degradation pathway for many chlorinated organic compounds. The presence of the dichlorophenyl group suggests that the compound will absorb light in the environmentally relevant UV spectrum. Indirect photolysis in water can be facilitated by dissolved organic matter, which absorbs sunlight and produces reactive oxygen species (ROS) that can then degrade the compound.

In the atmosphere, "this compound" is expected to be degraded primarily by reaction with photochemically produced hydroxyl radicals (·OH). The double bond in the 1-propene chain is particularly susceptible to attack by ·OH radicals, leading to the formation of various degradation products. The estimated atmospheric residence time for similar chlorinated alkenes is typically in the range of a few months.

Hydrolytic Stability and Kinetic Studies under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule of water reacts with another molecule, causing it to break down. The stability of "this compound" to hydrolysis is expected to be dependent on the pH of the surrounding medium (water or moist soil). The allylic chloride structure (a chlorine atom attached to a carbon atom adjacent to a double bond) in the 1-propene chain is generally susceptible to nucleophilic substitution by water.

Table 1: General Ranking of Hydrolytic Half-Lives for Organic Chemicals

RankMedian Half-Life
Very Fast< 0.1 days
Fast0.1 - 1 day
Moderate1 - 10 days
Slow10 - 100 days
Very Slow> 100 days
StableNo significant hydrolysis

This table provides a general framework for classifying the speed of hydrolysis reactions for organic compounds. The specific rank for "this compound" would require experimental determination.

Oxidative Transformation by Reactive Environmental Species (e.g., Hydroxyl Radicals, Ozone)

In addition to photolytically generated hydroxyl radicals in the atmosphere, other reactive oxygen species in aquatic and soil environments can contribute to the transformation of "this compound". These include hydroxyl radicals (·OH) and ozone (O3).

Hydroxyl radicals are powerful, non-selective oxidants that can react rapidly with a wide range of organic compounds. In aquatic systems, ·OH can be generated through various processes, including the photolysis of nitrate (B79036) and dissolved organic matter. The reaction of ·OH with "this compound" would likely involve addition to the double bond and abstraction of hydrogen atoms, leading to a cascade of oxidation reactions.

Ozone can also be present in both the atmosphere and, to a lesser extent, in surface waters. Ozonation is a known method for degrading persistent organic pollutants. rsc.orgresearchgate.net The double bond in the propene chain of "this compound" would be a primary target for ozone, leading to ozonolysis and the formation of aldehydes, ketones, and carboxylic acids. The aromatic ring can also react with ozone, although typically at a slower rate than the double bond.

Identification and Characterization of Abiotic Degradation Products and Intermediates

The abiotic degradation of "this compound" is expected to produce a variety of transformation products. While specific studies on this compound are lacking, the degradation products can be predicted based on the expected reactions of its functional groups.

Photolysis and Oxidation: Cleavage of the carbon-chlorine bonds could lead to the formation of less chlorinated analogues of the parent compound. Oxidation of the propene chain by hydroxyl radicals or ozone would likely result in the formation of 2,4-dichlorophenyl-substituted aldehydes, ketones, or carboxylic acids. Further degradation of the aromatic ring could lead to the formation of chlorinated phenols and catechols. For instance, the degradation of the structurally related 2,4-dichlorophenoxyacetic acid (2,4-D) is known to produce 2,4-dichlorophenol. taylorfrancis.com

Hydrolysis: The primary hydrolysis product would be the corresponding alcohol, 3-(2,4-dichlorophenyl)-1-propen-2-ol, formed by the replacement of the chlorine atom with a hydroxyl group.

Table 2: Plausible Abiotic Degradation Products of this compound

Degradation ProcessPotential Products
Photolysis/Oxidation2,4-dichlorobenzaldehyde (B42875), 2,4-dichlorobenzoic acid, 2,4-dichlorophenol
Hydrolysis3-(2,4-dichlorophenyl)-1-propen-2-ol

Note: The identification and characterization of these potential degradation products would require experimental verification through laboratory studies.

Computational Modeling of Environmental Transformation Pathways

In the absence of extensive experimental data, computational modeling can provide valuable insights into the likely environmental fate of "this compound". researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate key environmental parameters such as water solubility, vapor pressure, and partition coefficients (e.g., Kow), which are crucial for predicting the compound's distribution in the environment.

Furthermore, computational chemistry methods like Density Functional Theory (DFT) can be employed to model the reaction pathways of degradation processes such as hydrolysis, photolysis, and oxidation. nih.gov These models can help to predict the most likely sites of reaction on the molecule, the activation energies for different degradation pathways, and the structure of the resulting transformation products. For example, computational studies on other chlorinated compounds have been used to predict the most favorable sites for electrophilic attack and the stability of various intermediates. nih.gov Such models could be applied to "this compound" to better understand its environmental transformation and prioritize experimental studies.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Atom-Economical Synthetic Routes

The initial challenge in studying this compound lies in its synthesis. Future research would need to focus on devising novel and efficient synthetic pathways. Key considerations would include the selection of starting materials, catalysts, and reaction conditions to maximize yield and minimize waste, adhering to the principles of green chemistry. Potential synthetic strategies could involve modifications of known reactions for structurally similar compounds, such as the allylation of 2,4-dichlorobenzene derivatives or the chlorination of a corresponding propene precursor. The development of a reliable synthetic route is the foundational step for any further investigation.

Exploration of Novel Reactivity Modes and Uncharted Chemical Transformations

Once synthesized, the reactivity of 2-Chloro-3-(2,4-dichlorophenyl)-1-propene would be a fertile ground for exploration. The presence of a vinyl chloride moiety and a dichlorophenyl group suggests a rich and complex chemical behavior. Research could investigate its participation in various organic reactions, such as nucleophilic substitution at the allylic or vinylic position, addition reactions across the double bond, and cross-coupling reactions. Understanding its reactivity profile could unlock its potential as a building block in organic synthesis.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms. For a novel compound like this compound, integrating its synthesis into such systems could offer significant advantages. Flow chemistry could enable precise control over reaction parameters, improving safety and scalability. Automated platforms could facilitate high-throughput screening of reaction conditions to rapidly optimize its synthesis and explore its reactivity with a wide range of reagents.

Advanced Computational Chemistry for Predictive Material Design and Reaction Discovery

In the absence of experimental data, computational chemistry can provide valuable predictive insights. Quantum chemical calculations could be employed to predict the compound's electronic structure, spectroscopic properties, and reactivity. Molecular modeling could be used to explore its potential interactions with biological targets or its suitability for advanced material applications. These computational studies could guide future experimental work, saving time and resources.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The unique structural features of this compound could make it a candidate for interdisciplinary research. Its chlorinated aromatic and vinylic moieties might impart interesting photophysical or electronic properties, suggesting potential applications in materials science or electronics. Its biological activity could be another avenue for exploration, potentially leading to the development of new pharmaceuticals or agrochemicals. Collaborative research between organic chemists, materials scientists, and biologists would be crucial in uncovering the full potential of this unexplored molecule.

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are effective for producing 2-Chloro-3-(2,4-dichlorophenyl)-1-propene?

  • Methodology : A common approach involves reacting 3,4-dichlorobenzyl chloride with allyl chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions. Purification is typically achieved via fractional distillation or recrystallization to isolate the compound from by-products .
  • Optimization Tips : Adjust reaction time, solvent polarity, and base concentration to improve yield. Monitor reaction progress using TLC or GC-MS.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to confirm the presence of the dichlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and the allylic chlorine (δ 4.5–5.5 ppm).
  • Mass Spectrometry : Look for the molecular ion peak at m/z 221.5 (C9_9H7_7Cl3_3) and fragmentation patterns consistent with chlorine isotopes .
  • X-ray Diffraction (XRD) : Use single-crystal XRD to resolve stereochemical ambiguities, as demonstrated for structurally similar compounds .

Q. What substitution reactions are feasible, and how are they optimized?

  • Reactions : The chloro group at position 2 undergoes nucleophilic substitution (e.g., with hydroxide or amines). For example, using NaOH in ethanol yields 2-hydroxy derivatives.
  • Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) enhance reaction rates. Monitor pH to avoid decomposition of sensitive intermediates .

Advanced Research Questions

Q. How can computational models like DFT predict the compound’s reactivity in epoxidation?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions such as epoxidation with peracids (e.g., m-CPBA). Key parameters include bond angles (C-Cl, ~109.5°) and electron density distribution on the double bond .
  • Validation : Compare computational predictions with experimental 1H^1H NMR data (e.g., disappearance of allylic protons post-epoxidation) .

Q. How to address contradictory data in reported reaction yields for halogen addition?

  • Root Cause Analysis : Discrepancies may arise from variations in halogen purity, solvent polarity, or trace moisture. For example, bromination in CCl4_4 vs. CH2_2Cl2_2 alters regioselectivity due to solvent polarity effects .
  • Resolution Strategy : Conduct Design of Experiments (DoE) to isolate variables. Use in-situ IR spectroscopy to track intermediate formation and optimize stoichiometry .

Q. What strategies minimize by-products during synthesis?

  • Preventive Measures :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) to enhance selectivity in Friedel-Crafts alkylation steps .
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
    • By-Product Identification : Use GC-MS or HPLC to detect halogenated dimers or dehydrohalogenation products. Adjust reaction time/temperature to suppress their formation .

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Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2,4-dichlorophenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2,4-dichlorophenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.